molecular formula C11H22N2O3S B2966790 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2411189-93-8

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Cat. No.: B2966790
CAS No.: 2411189-93-8
M. Wt: 262.37
InChI Key: BMNNGEZEYSNRMJ-QHKCJRFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a cyclobutane-derived carbamate compound featuring a methylsulfonimidoyl substituent. Its molecular formula is C₁₀H₂₀N₂O₃S with a molecular weight of 248.34 g/mol . The sulfonimidoyl group (S(=N)(=O)C) introduces unique electronic and steric properties, making it relevant in medicinal chemistry as a bioisostere for sulfonamides or sulfonyl groups. The tert-butyl carbamate moiety enhances solubility and stability, common in prodrug strategies. Its SMILES string, CC(C)(C)OC(=O)NC1CC(C1)S(=N)(=O)C, highlights the cyclobutyl core and sulfonimidoyl-methyl branching .

Properties

IUPAC Name

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNGEZEYSNRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through various methods, such as cyclization reactions of linear precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to the desired product is crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has shown potential biological activity, making it a candidate for drug development and other biological studies.

Medicine: The compound's biological activity suggests potential therapeutic applications, such as in the treatment of diseases or as a component in pharmaceutical formulations.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as a building block for more complex chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Features Reference
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate 2230807-28-8* C₁₀H₂₀N₂O₃S 248.34 Methylsulfonimidoyl (S(=N)(=O)C) Bioisosteric potential; enhanced hydrogen bonding
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate 2411639-46-6 C₁₁H₂₁NO₃ 215.29 Hydroxymethyl (-CH₂OH) Polar, hydrophilic; potential for esterification
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate 877964-32-4 C₉H₁₆ClNO₄S 269.75 Chlorosulfonyl (-SO₂Cl) Electrophilic reactivity; precursor for sulfonamides
tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate 1034617-86-1 C₁₂H₁₇N₃O₃ 263.29 Hydroxycarbamimidoyl (-C(=NOH)NH₂) Chelating properties; metal-binding applications
tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.31 2,2-Dimethylcyclobutyl Steric hindrance; conformational rigidity

Notes:

Key Comparative Insights

Functional Group Impact Methylsulfonimidoyl (Target Compound): The S(=N)(=O)C group combines sulfonyl and imino functionalities, enabling hydrogen bonding and metabolic stability. This contrasts with hydroxymethyl analogs (e.g., CAS 2411639-46-6), which prioritize solubility but lack sulfonimidoyl's bioisosteric versatility . Chlorosulfonyl (CAS 877964-32-4): Highly reactive, this group facilitates nucleophilic substitution (e.g., forming sulfonamides), unlike the more stable sulfonimidoyl .

Ring System Variations Cyclobutyl Core: The strained cyclobutane ring in the target compound enhances rigidity compared to cyclopentyl derivatives (e.g., CAS 1821739-64-3, ), which offer greater conformational flexibility . Phenyl vs.

The hydroxycarbamimidoyl group (CAS 1034617-86-1) provides metal-chelating capabilities, useful in catalysis or metalloenzyme inhibition .

Synthetic Utility

  • The target compound’s sulfonimidoyl group is advantageous in prodrug design, whereas chlorosulfonyl derivatives (CAS 877964-32-4) are intermediates for further functionalization .

Biological Activity

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, a carbamate moiety, and a cyclobutyl ring with a methylsulfonimidoyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₂S
  • Molecular Weight : 262.37 g/mol

The structural complexity of this compound contributes to its reactivity and interaction with biological targets. The presence of the sulfonimidoyl group is particularly significant as it may influence the compound's pharmacodynamics.

Research indicates that compounds with similar structural motifs often exhibit their biological activity through the modulation of specific enzymes or receptors. For instance, the methylsulfonimidoyl group may enhance binding affinity to certain biological targets, potentially leading to inhibition of pro-inflammatory pathways or cancer cell proliferation.

Case Studies

  • Anti-inflammatory Activity : A study exploring related compounds demonstrated that carbamates can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This compound is hypothesized to exhibit similar inhibitory effects based on its structural analogies.
  • Anticancer Properties : Preliminary investigations into structurally analogous compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The potential for this compound to induce apoptosis in cancer cells warrants further exploration.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assays : Evaluating the compound’s affinity for target proteins.
  • Cell Viability Tests : Assessing cytotoxic effects on various cell lines.
  • In Vivo Studies : Investigating pharmacokinetics and bioavailability.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameCAS NumberStructural FeaturesSimilarity
Tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate1363382-06-2Aminomethyl instead of methylsulfonimidoyl0.98
Tert-butyl ((trans-3-aminocyclobutyl)methyl)carbamate1363380-57-7Trans configuration on cyclobutyl0.98
Tert-butyl ((cis-3-aminocyclobutyl)methyl)carbamate1363381-81-0Cis configuration on cyclobutyl0.98

This comparative analysis highlights the distinctiveness of this compound due to its specific sulfonimidoyl substitution, which may impart unique biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.